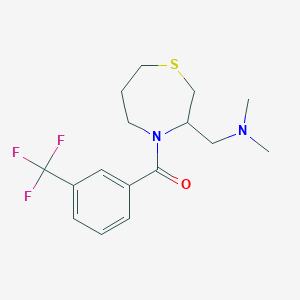
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that features a thiazepane ring, a trifluoromethyl group, and a dimethylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution reactions. The dimethylamino group is often introduced through reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the thiazepane ring provides structural stability. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Dimethylamino)phenyl)(3-(trifluoromethyl)phenyl)methanone
- (3-(Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
- (3-(Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(difluoromethyl)phenyl)methanone
Uniqueness
What sets (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazepane ring provides a rigid framework that can influence its binding interactions.
Propriétés
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2OS/c1-20(2)10-14-11-23-8-4-7-21(14)15(22)12-5-3-6-13(9-12)16(17,18)19/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLASSEGDBVRYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B2941881.png)
![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)
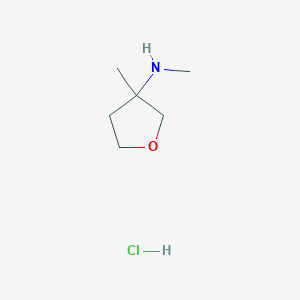
![1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2941886.png)
![2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2941887.png)
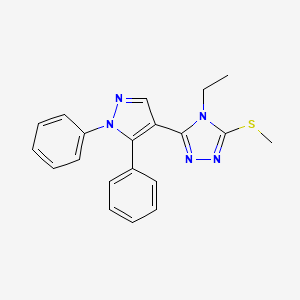
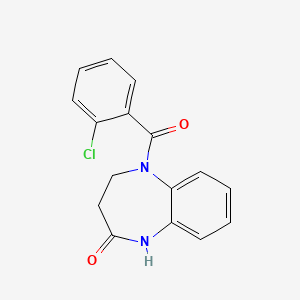
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)
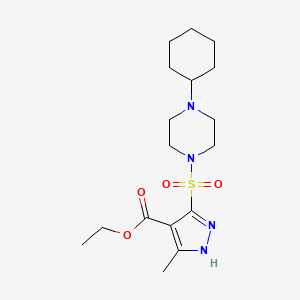
![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)
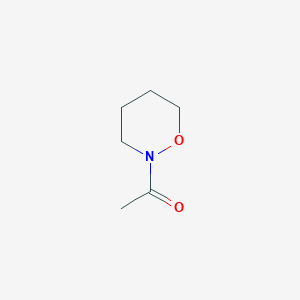
![2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2941898.png)
